molecular formula C22H28N2O3 B5466403 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol

Cat. No. B5466403
M. Wt: 368.5 g/mol
InChI Key: WVIHCTZXQOFKSS-UHFFFAOYSA-N
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Description

2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPDPH is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves its selective antagonism of dopamine D3 receptors. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Dopamine D3 receptors are primarily located in the mesolimbic system, a brain region that is involved in reward processing and addiction. By antagonizing dopamine D3 receptors, this compound may reduce the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is involved in cognitive function and decision-making.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol in lab experiments is its selective dopamine D3 receptor antagonism, which allows for the specific targeting of this receptor subtype. However, one limitation of using this compound is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the research and development of 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol, including the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more potent and selective dopamine D3 receptor antagonists may improve the efficacy of this class of drugs for the treatment of addiction and other disorders.

Synthesis Methods

The synthesis of 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves several steps, including the reaction of 3-hydroxy-4-methylbenzaldehyde with 4-(3-pyridinyloxy)aniline to form 4-(3-pyridinyloxy)-3-(4-methylphenyl)but-3-en-2-one. This intermediate is then reacted with piperidine-1-carboxylic acid to form 4-(3-pyridinyloxy)-1-(piperidine-1-carbonyl)-3-(4-methylphenyl)butan-1-one. Finally, the compound is reduced using sodium borohydride to yield this compound.

Scientific Research Applications

2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. The selective dopamine D3 receptor antagonism of this compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the treatment of substance abuse disorders.

properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-22(2,26)12-9-17-5-7-18(8-6-17)21(25)24-14-10-19(11-15-24)27-20-4-3-13-23-16-20/h3-8,13,16,19,26H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIHCTZXQOFKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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